

Application Note: HPLC Method for Purity Assessment of 2-Phenylacetohydrazide

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Compound of Interest

Compound Name: 2-Phenylacetohydrazide

Cat. No.: B146101

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AN-HPLC-028

Introduction

2-Phenylacetohydrazide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of **2-Phenylacetohydrazide** and the separation of its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of resolving the main component from its potential impurities.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical intermediates and APIs.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Phosphoric acid (analytical grade)
 - **2-Phenylacetohydrazide** reference standard
 - Methanol (HPLC grade)

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Gradient Program Table
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	215 nm
Injection Volume	10 µL
Run Time	35 minutes
Diluent	Methanol and Water (50:50, v/v)

Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	40	60
25.0	10	90
30.0	10	90
30.1	90	10
35.0	90	10

Preparation of Solutions

- Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas the solution.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
- Diluent (Methanol:Water, 50:50 v/v): Mix equal volumes of methanol and HPLC-grade water.
- Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of **2-Phenylacetohydrazide** reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the **2-Phenylacetohydrazide** sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution. The acceptance criteria are defined in the table below.

Parameter	Acceptance Criteria
Theoretical Plates (N)	> 2000
Tailing Factor (T)	≤ 2.0
Resolution (Rs)	> 2.0 between 2-Phenylacetohydrazide and the closest eluting peak
%RSD of Peak Area	$\leq 2.0\%$ (for 5 replicate injections)

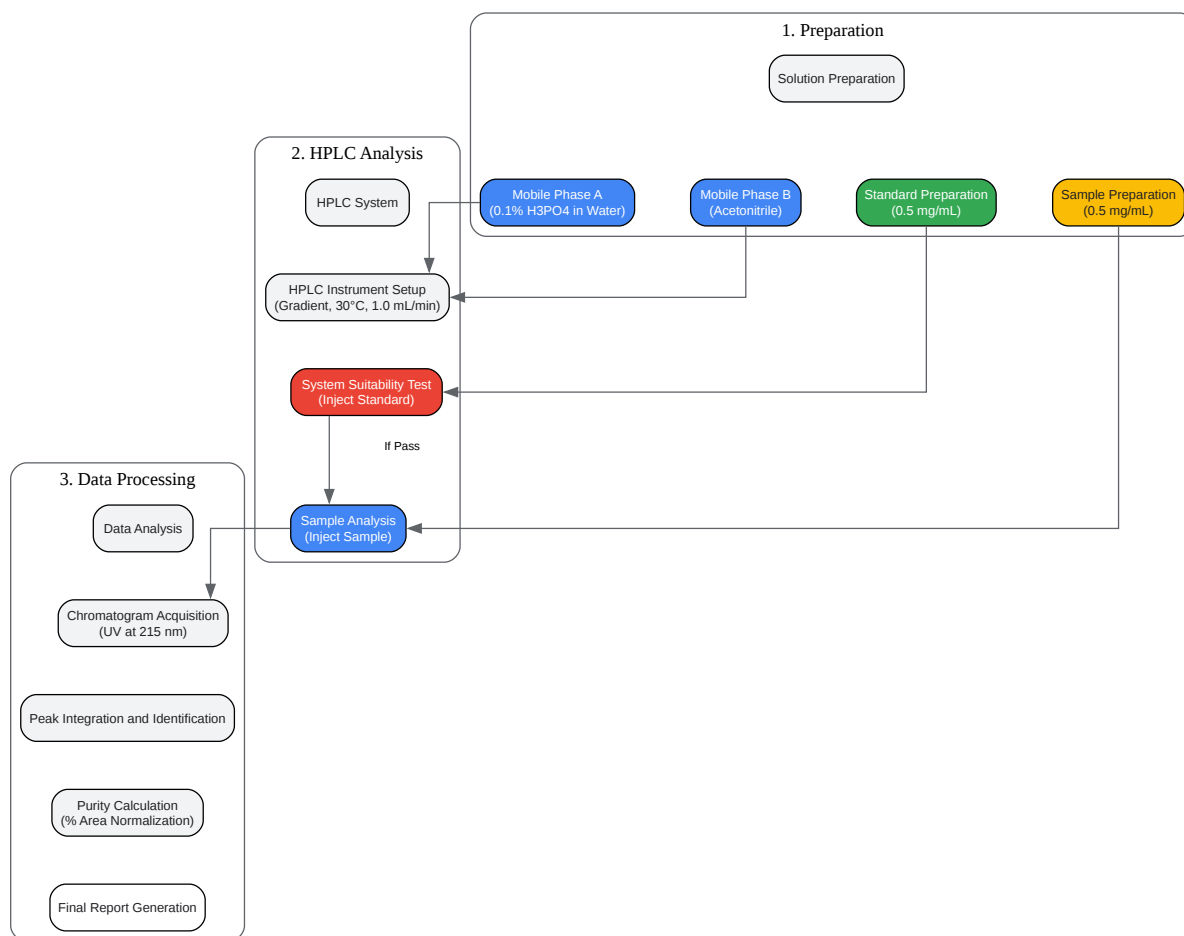
Data Presentation

The following table lists potential impurities and their hypothetical retention times relative to **2-Phenylacetohydrazide**.

Compound Name	Potential Source	Hypothetical Retention Time (min)
Hydrazine	Starting Material	~ 3.5
Phenylacetic Acid	Starting Material/Degradant	~ 12.8
2-Phenylacetohydrazide	Main Component	~ 15.2
Phenylacetamide	Degradation Product	~ 17.5
Di-phenylacetyl hydrazine	By-product	~ 22.1

Visualizations

The following diagram illustrates the workflow for the HPLC purity assessment of **2-Phenylacetohydrazide**.



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